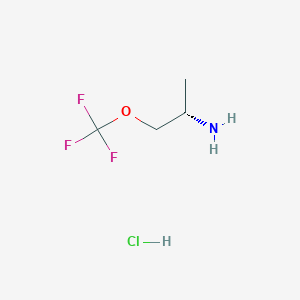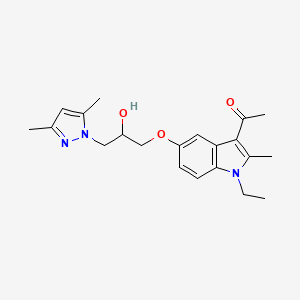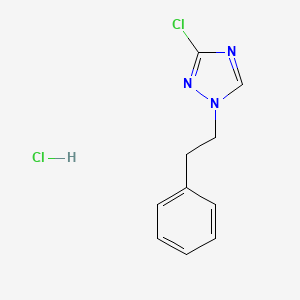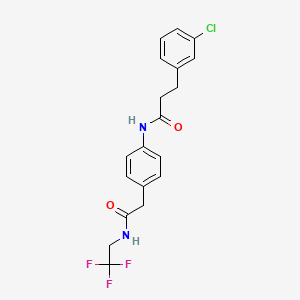
(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride” is a complex organic compound. The “S” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “1-Methyl-2-trifluoromethoxy-ethylamine” part suggests the presence of a methyl group (CH3), a trifluoromethoxy group (OCF3), and an ethylamine group (C2H5NH2). The “hydrochloride” indicates that the compound is a salt formed with hydrochloric acid .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the amine group (-NH2) is a common site of reactivity in organic compounds, often participating in nucleophilic substitution reactions or acting as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. For instance, the presence of polar functional groups could enhance its solubility in polar solvents .
科学的研究の応用
Organic Synthesis
In the realm of organic chemistry, fluorine-containing compounds like (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride are instrumental due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules. One study highlights the use of a related compound, (1,1,2-Trifluoro-2-chloroethyl)-diethylamine, as a fluorinating agent to replace hydroxyl groups with fluorine atoms in hydroxy-compounds carrying various functional groups (Bergmann & Cohen, 1970). This process is crucial for developing pharmaceuticals and agrochemicals that benefit from the unique properties imparted by fluorine atoms, such as increased stability and lipid solubility.
Fluoroalkylation Reactions
Fluoroalkyl amino reagents derived from trifluoromethyl trifluorovinyl ether, through hydroamination reactions with diethylamine or dimethylamine, have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. These reagents facilitate Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, crucial in medicinal and agricultural chemistry (Schmitt et al., 2017). This underscores the importance of such compounds in synthesizing new chemical entities with potential bioactivity.
Chemical Analysis and Structural Characterization
In chemical analysis, the characterization of organic compounds and their metabolites is essential. A study on the metabolism of an anticonvulsant drug utilized a combination of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectrometry to identify unknown metabolites. This approach reveals the transformative capability of this compound and its derivatives in metabolite analysis, highlighting its role in understanding drug metabolism and disposition (Scott et al., 1973).
Corrosion Inhibition
Research has also explored the use of halogen-substituted imidazoline derivatives, similar in structural functionality to this compound, as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate the potential of such compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reliability in harsh chemical environments (Zhang et al., 2015).
Safety and Hazards
特性
IUPAC Name |
(2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKYDGXVATMFY-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055390-08-2 |
Source


|
| Record name | (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887219.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1,2-benzothiazole-7-carboxamide;dihydrochloride](/img/structure/B2887221.png)
![N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2887225.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)
![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)